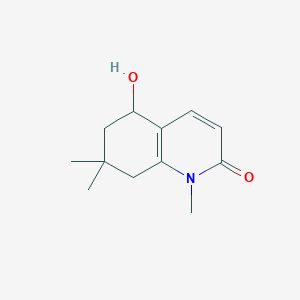
5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Übersicht
Beschreibung
5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is an intriguing compound within the family of quinolone derivatives. Its molecular structure includes a hydroxy group and a tetrahydroquinoline ring system, known for its potential biological activities and applications in pharmaceutical development. The hydroxy group positioned at the 5th carbon plays a pivotal role in its chemical reactivity and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials and Initial Reactions: The synthesis typically begins with the condensation of suitable precursors such as aniline derivatives and diketones. The reaction often proceeds via a series of cyclization and alkylation steps to form the quinoline ring structure.
Cyclization: A common method involves Povarov reaction conditions, where an aniline reacts with an aldehyde and an alkene in the presence of a Lewis acid catalyst like BF3·Et2O to yield the tetrahydroquinoline core.
Industrial Production Methods: In industrial settings, the production may involve optimizing these laboratory-scale syntheses to high-yield, cost-effective processes. Techniques such as flow chemistry, which allows for continuous processing, can be employed to scale up production efficiently. Catalysts and reaction conditions are fine-tuned to maximize the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in 5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo oxidation to form quinones or other oxidized derivatives, often using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the carbonyl group or reduce any unsaturated bonds within the ring system, utilizing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring, facilitated by reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: Products can vary based on the reactions but may include oxidized quinoline derivatives, reduced tetrahydroquinolines, and various substituted quinoline products, each with distinct biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one has significant applications across multiple fields:
Chemistry: Utilized as a building block in synthetic organic chemistry for constructing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving quinoline compounds.
Medicine: Explored for its therapeutic potential, particularly in drug design and development for treating diseases such as malaria, cancer, and neurodegenerative disorders due to its potential bioactivity.
Industry: Applied in the development of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The biological effects of 5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one are often mediated through its interaction with molecular targets such as enzymes or receptors. The hydroxy group may form hydrogen bonds with active site residues, influencing enzyme activity or receptor binding. This can lead to modulation of signaling pathways, impacting processes like cell proliferation, apoptosis, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
When compared to other quinoline derivatives, 5-Hydroxy-1,7,7-trimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one stands out due to its unique substitution pattern and hydroxy functionality, which confer distinct chemical reactivity and biological properties. Similar compounds include:
Quinine: An alkaloid used as an antimalarial drug, differing in its additional methoxy and vinyl groups.
Chloroquine: A synthetic derivative with a chlorine substitution, widely used for its antimalarial and anti-inflammatory properties.
Hydroxychloroquine: Similar to chloroquine but with a hydroxy group, providing a different pharmacokinetic profile and therapeutic applications.
Each of these compounds has unique structural features and specific applications, highlighting the versatility and importance of quinoline derivatives in various scientific and industrial contexts.
Eigenschaften
IUPAC Name |
5-hydroxy-1,7,7-trimethyl-6,8-dihydro-5H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)6-9-8(10(14)7-12)4-5-11(15)13(9)3/h4-5,10,14H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLLFDSFNOHPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)N(C(=O)C=C2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1439099.png)
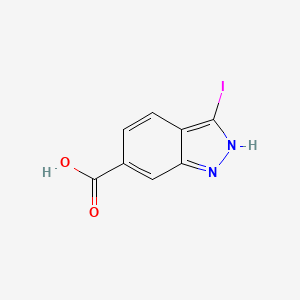
![5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)
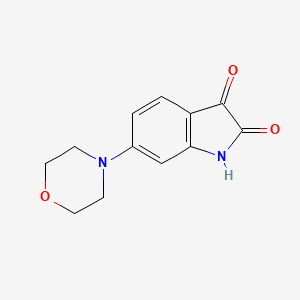
![2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1439104.png)
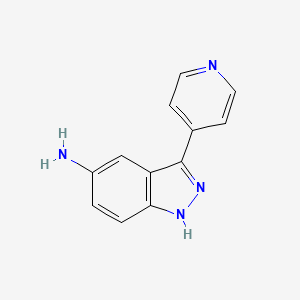
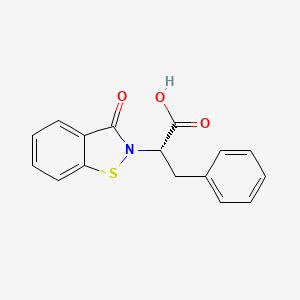

![2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate](/img/structure/B1439112.png)

![3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1439114.png)
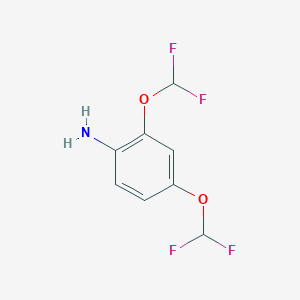
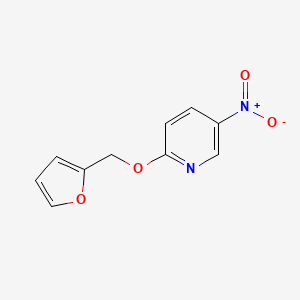
![N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439117.png)
